molecular formula C21H25ClN4O4 B591301 Fmoc-D-Arg-OH HCl CAS No. 214852-44-5

Fmoc-D-Arg-OH HCl

Cat. No. B591301
CAS RN: 214852-44-5
M. Wt: 432.905
InChI Key: GKVPGWVXDVZUBA-GMUIIQOCSA-N
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Description

Fmoc-D-Arg-OH HCl is a Fmoc-protected amino acid derivative . It is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation .


Synthesis Analysis

The synthesis of Fmoc-D-Arg-OH HCl involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group, one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Arg-OH HCl is C21H25ClN4O4 . It is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The molecular weight of Fmoc-D-Arg-OH HCl is 432.9 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

Tissue Engineering

“Fmoc-D-Arg-OH HCl” plays a significant role in the field of tissue engineering. It is used in the synthesis of self-supporting hydrogels that mimic the extracellular matrix, providing a scaffold for cell adhesion, survival, and proliferation . These hydrogels are formed by the self-assembly of peptides and can be tuned for rigidity, supporting the growth of various cell types, including fibroblasts and keratinocytes .

Drug Delivery Systems

In drug delivery, “Fmoc-D-Arg-OH HCl” contributes to the development of peptide-based hydrogels that can encapsulate and release therapeutic agents in a controlled manner . These hydrogels are advantageous due to their biocompatibility and ability to respond to physiological stimuli, making them suitable for targeted drug delivery applications .

Diagnostic Tools

The compound is utilized in creating diagnostic tools, particularly in imaging applications. The hydrogels formed from “Fmoc-D-Arg-OH HCl” can be used as contrast agents in imaging techniques, aiding in the visualization of biological processes and structures .

Biotechnology

In biotechnological applications, “Fmoc-D-Arg-OH HCl” is involved in bioprinting technologies. The hydrogels derived from this compound provide a biocompatible matrix suitable for 3D printing of biological tissues, which is a growing area in regenerative medicine and organ transplantation .

Hydrogel Formation

The compound is integral in the formation of hydrogels, which are networks of water-swollen polymers. These hydrogels have applications in creating soft materials that can change their properties in response to environmental stimuli, useful in various biomedical research areas .

Mechanism of Action

Target of Action

Fmoc-D-Arg-OH HCl, also known as N-(9-Fluorenylmethyloxycarbonyl)-D-arginine hydrochloride, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-D-Arg-OH HCl in peptide synthesis affects the biochemical pathways involved in the formation of peptides. The Fmoc group protects the amine group of amino acids, allowing for the formation of peptide bonds without unwanted side reactions . After the peptide bond formation, the Fmoc group can be removed, revealing the amine group and allowing for further peptide bond formation .

Pharmacokinetics

The protection of amine groups during synthesis can help to improve the stability and bioavailability of the synthesized peptides .

Result of Action

The primary result of the action of Fmoc-D-Arg-OH HCl is the successful synthesis of peptides with protected amine groups . This allows for the formation of peptide bonds without unwanted side reactions, improving the efficiency and yield of peptide synthesis .

Action Environment

The action of Fmoc-D-Arg-OH HCl is influenced by the environmental conditions of the reaction. For instance, the removal of the Fmoc group is performed under basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction conditions, including the pH, temperature, and solvent used, can all influence the efficiency of Fmoc group removal and thus the overall peptide synthesis process .

Safety and Hazards

When handling Fmoc-D-Arg-OH HCl, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There are several papers that discuss the future directions of Fmoc-D-Arg-OH HCl. For instance, one paper discusses the use of Fmoc-D-Arg-OH HCl in the synthesis of complex peptides that contain highly reactive electrophiles . Another paper discusses the formation of hydrogels based on FMOC–amino acids .

properties

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVPGWVXDVZUBA-GMUIIQOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg-OH HCl

CAS RN

214852-44-5
Record name D-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214852-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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